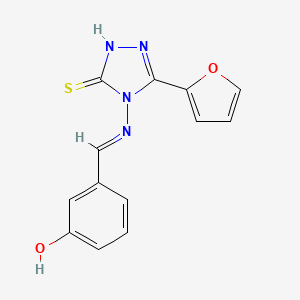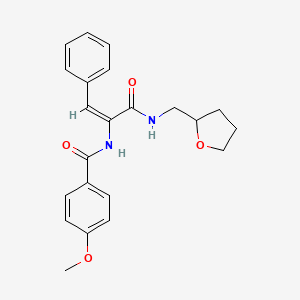
N'-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as chromatography, may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazide derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzyloxybenzylidene and pyrrole moieties may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can be compared with other hydrazide derivatives, such as:
N’-(3-(Benzyloxy)benzylidene)-2-(1H-pyrrol-2-YL)acetohydrazide: Lacks the methyl group on the pyrrole ring.
N’-(3-(Methoxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide: Contains a methoxy group instead of a benzyloxy group.
N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-indol-2-YL)acetohydrazide: Contains an indole ring instead of a pyrrole ring.
These comparisons highlight the unique structural features of N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide and its potential impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C21H21N3O2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-(1-methylpyrrol-2-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-24-12-6-10-19(24)14-21(25)23-22-15-18-9-5-11-20(13-18)26-16-17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3,(H,23,25)/b22-15+ |
Clé InChI |
KJBMKNXBZWKKLP-PXLXIMEGSA-N |
SMILES isomérique |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CN1C=CC=C1CC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977457.png)
![6-Amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11977462.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977480.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide](/img/structure/B11977487.png)
![3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11977489.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide](/img/structure/B11977491.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977493.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11977496.png)
![2-methoxy-4-((E)-{[(2-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11977498.png)
![4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11977512.png)

![4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B11977521.png)
